Product packaging for 2-(Benzyloxy)-4-fluorobenzoic acid(Cat. No.:CAS No. 696589-03-4)

2-(Benzyloxy)-4-fluorobenzoic acid

Cat. No.: B1375977
CAS No.: 696589-03-4
M. Wt: 246.23 g/mol
InChI Key: AVOUFTRHBIGPDR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluorobenzoic acid ( 696589-03-4 ) is an organic compound with a molecular formula of C 14 H 11 FO 3 and a molecular weight of 246.23 g/mol . This fluorinated benzoic acid derivative features a benzyloxy group at the 2-position of the aromatic ring, making it a valuable building block in synthetic organic chemistry . Researchers utilize this compound as a key intermediate in the development of more complex molecules, particularly in pharmaceutical research and the synthesis of fine chemicals. The compound requires specific handling and storage conditions to maintain stability; it should be stored sealed in a dry environment at 2-8°C . Please consult the Safety Data Sheet (SDS) prior to use. This product is labeled with the signal word "Warning" and has hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for animal or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO3 B1375977 2-(Benzyloxy)-4-fluorobenzoic acid CAS No. 696589-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUFTRHBIGPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855810
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696589-03-4
Record name 2-(Benzyloxy)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Benzyloxy Phenyl Ring

Substitutions on the terminal phenyl ring of the benzyloxy group can significantly impact binding affinity and selectivity. The goal is to introduce functional groups that can form additional favorable interactions with the target protein. For instance, in the development of agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), modifications to a related 4-benzyloxy-benzylamino chemotype were critical for improving potency and selectivity nih.gov.

Introduction of Electron-Withdrawing or Donating Groups: Adding groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can alter the electronic properties of the ring and influence π-stacking interactions.

Addition of Hydrogen Bond Donors/Acceptors: Incorporating hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups can create new hydrogen bonding opportunities with the target.

Alterations to the 4 Fluorobenzoic Acid Core

The fluorinated benzoic acid portion of the molecule is critical for anchoring the compound to its target. Studies on other benzoic acid derivatives have shown that modifications to this core can dramatically improve biological activity. For example, the introduction of electron-withdrawing substituents on a benzoic acid scaffold was found to significantly enhance antimicrobial activity against pathogens like Staphylococcus aureus nih.gov.

Hypothetical SAR for Modified Benzoic Acid Analogs This table is illustrative and based on general principles of medicinal chemistry.

Modification to Benzoic Acid RingRationaleExpected Impact on Activity
Add 5-chloro groupIncreases lipophilicity and introduces a potential halogen bond donor.May enhance binding affinity.
Add 5-hydroxyl groupIntroduces a hydrogen bond donor/acceptor.Could improve binding if a suitable residue is nearby.
Replace 4-fluoro with 4-chloroIncreases size and lipophilicity.May alter binding specificity or strength.
Replace carboxylic acid with a tetrazoleActs as a bioisostere for the carboxylic acid, maintaining the acidic character but with different spatial and electronic properties.Could improve metabolic stability and oral bioavailability.

Structure Based Design and Computational Approaches

When the three-dimensional structure of the biological target is known, structure-based drug design becomes a powerful tool. Molecular docking can be used to predict how analogs of 2-(Benzyloxy)-4-fluorobenzoic acid will bind to the target's active site icm.edu.pl. This in silico analysis helps prioritize which novel structures to synthesize, saving time and resources. For example, computational models can reveal pockets in the binding site that are not occupied by the parent compound, guiding the design of new derivatives with appended functional groups to fill these voids and increase binding affinity nih.gov.

Bioisosteric Replacement

Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups such as a tetrazole, hydroxamic acid, or acylsulfonamide. These changes can affect the compound's acidity, membrane permeability, and metabolic stability.

Ether Linkage Replacement: The ether oxygen in the benzyloxy group could be replaced with a sulfur atom (thioether) or an amino group (benzylamine) to alter bond angles, flexibility, and hydrogen bonding capability.

Through the iterative application of these rational design principles, novel structures based on the 2-(Benzyloxy)-4-fluorobenzoic acid scaffold can be systematically optimized to yield compounds with significantly enhanced biological activity, selectivity, and drug-like properties.

Reaction Mechanisms and Reactivity Profiles of 2 Benzyloxy 4 Fluorobenzoic Acid

Investigation of Reaction Pathways and Transition States Involving 2-(Benzyloxy)-4-fluorobenzoic acid

The reactivity of this compound is primarily dictated by three functional components: the carboxylic acid group, the fluorinated aromatic ring, and the benzyloxy ether linkage. The interplay of these groups governs the reaction pathways and the nature of the transition states.

The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction. The electronic nature of the substituents on the benzene (B151609) ring influences the reactivity of the carboxyl group. The fluorine atom at the 4-position, being an electron-withdrawing group, increases the acidity of the benzoic acid. Conversely, the benzyloxy group at the 2-position, while having an electron-withdrawing inductive effect, can also exert a weak electron-donating resonance effect. The net effect of these substituents makes the carboxyl group moderately activated towards nucleophilic attack.

Reactions involving the aromatic ring, such as electrophilic aromatic substitution, are directed by the substituents. The benzyloxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit deactivating. This substitution pattern can lead to complex product mixtures in electrophilic substitution reactions, although the steric hindrance from the benzyloxy group may favor substitution at the 5-position.

A crucial reaction pathway for this molecule involves the cleavage of the benzyl (B1604629) ether. organic-chemistry.orgorganic-chemistry.orgyoutube.com This deprotection step is often a key transformation in multi-step syntheses to unmask a hydroxyl group. Common methods for benzyl ether cleavage include catalytic hydrogenation (e.g., H₂/Pd-C), which is often clean and high-yielding. youtube.comyoutube.com Alternative methods using Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can also be employed, offering selectivity in the presence of other sensitive functional groups. organic-chemistry.org The choice of debenzylation method is critical to avoid unwanted side reactions on other parts of the molecule.

While specific transition state calculations for reactions involving this compound are not widely published, they can be inferred from analogous systems. For instance, in esterification reactions, the transition state would involve the tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The stability of this transition state, and thus the reaction rate, would be influenced by the electronic effects of the fluorine and benzyloxy substituents.

Kinetic and Thermodynamic Aspects of Chemical Transformations Utilizing this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding of these aspects.

Kinetic Aspects:

The rates of reactions involving this compound are influenced by several factors:

Electronic Effects: The electron-withdrawing fluorine atom at the 4-position enhances the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic acyl substitution reactions. The benzyloxy group at the 2-position has a more complex influence, with its inductive electron-withdrawing effect and resonance electron-donating effect partially offsetting each other.

Steric Hindrance: The bulky benzyloxy group at the 2-position can sterically hinder the approach of nucleophiles to the carboxyl group, potentially slowing down reaction rates compared to less substituted benzoic acids.

Leaving Group Ability: In nucleophilic acyl substitution reactions, the pKa of the corresponding conjugate acid of the leaving group is a key factor.

Thermodynamic Aspects:

The thermodynamics of reactions are governed by the relative stabilities of reactants and products.

Acidity: The fluorine substituent increases the acidity of the carboxylic acid, making the deprotonation equilibrium more favorable compared to benzoic acid.

Reaction Equilibria: For reactions like esterification, the position of the equilibrium is influenced by the relative stability of the ester product versus the carboxylic acid. The electronic properties of the substituents play a role here as well.

Cleavage of Benzyl Ether: The hydrogenolysis of the benzyl ether is a thermodynamically favorable process due to the formation of a stable toluene (B28343) molecule and the corresponding phenol. youtube.comyoutube.com

A general overview of thermodynamic properties for halobenzoic acids has been critically evaluated, providing a framework for estimating the properties of this compound, though direct experimental values are not provided.

Role of this compound as a Key Precursor or Intermediate in Complex Organic Syntheses

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective transformations.

Strategic Integration of this compound into Multi-Step Synthetic Sequences

The strategic integration of this compound in multi-step syntheses often revolves around the use of the benzyloxy group as a protecting group for the phenolic hydroxyl. This strategy allows for reactions to be performed on the carboxylic acid moiety or the aromatic ring without affecting the hydroxyl group. Subsequently, the benzyl group can be removed to reveal the phenol, which can then undergo further functionalization.

An example of this strategy can be inferred from the synthesis of related compounds. For instance, in the preparation of certain pharmaceutical intermediates, a fluorobenzaldehyde derivative is often a key starting material. google.comgoogle.com this compound can be readily converted to the corresponding aldehyde, 2-(benzyloxy)-4-fluorobenzaldehyde, through standard reduction protocols. This aldehyde can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the carboxylic acid itself can be used as a handle for building more complex structures. For example, it can be converted to an amide, which is a common functional group in many biologically active molecules. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for instance, involves the formation of an amide bond, showcasing a similar synthetic strategy.

The synthesis of the melatonin (B1676174) agonist Tasimelteon involves intermediates that are structurally related to derivatives of this compound, highlighting the importance of this structural motif in medicinal chemistry. google.comresearchgate.netuniupo.it

Development of New Methodologies and Reaction Cascades Enabled by this compound

While there is no extensive literature detailing new methodologies specifically developed using this compound, its structure lends itself to potential applications in reaction cascades. A reaction cascade is a series of intramolecular reactions that occur sequentially without the need to isolate intermediates.

For example, a hypothetical cascade could involve an initial reaction at the carboxylic acid, followed by a cyclization reaction involving the benzyloxy group or another part of the molecule. The specific substitution pattern of this compound could be exploited to control the regioselectivity of such cyclizations.

The presence of the fluorine atom can also be leveraged. Fluorinated organic molecules often exhibit unique biological properties, and this compound provides a scaffold for the introduction of this element into larger molecules. The synthesis of various fluorinated bioactive compounds often starts from readily available fluorinated precursors like 4-fluorobenzoic acid or its derivatives. chemicalbook.comchemsrc.com

The development of novel liquid crystals is another area where derivatives of this compound could be of interest. The rigid core of the benzoic acid, combined with the potential for modification at the carboxyl, hydroxyl (after debenzylation), and other positions on the ring, makes it a candidate for the design of new mesogenic materials. ossila.com

Exploration of Biological Activities and Molecular Interactions of 2 Benzyloxy 4 Fluorobenzoic Acid in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Studies with 2-(Benzyloxy)-4-fluorobenzoic acid and its Derivatives

While comprehensive enzymatic screening of this compound is not extensively documented in publicly available literature, studies on closely related analogues have demonstrated significant inhibitory potential against specific enzymes. These investigations provide a foundational understanding of the structure-activity relationships that govern the inhibitory capacity of this class of compounds.

Detailed Mechanistic Elucidation of Enzyme-Ligand Interactions of this compound Analogues

A notable area of investigation for analogues of this compound is their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. A study on a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides explored the impact of various substituents on TRPV1 antagonism. Within this series, a 4-fluorobenzyloxy derivative demonstrated excellent antagonistic activity, with a reported inhibitory constant (Ki) of 0.5 nM. This potent inhibition suggests a strong and specific interaction with the TRPV1 channel, highlighting the importance of the benzyloxy moiety with a fluorine substitution on the phenyl ring for high-affinity binding.

The broader class of benzoic acid derivatives has been investigated for inhibitory effects on a variety of enzymes. For instance, certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of the protein phosphatase Slingshot, with inhibition constants in the micromolar range. Additionally, studies on phenolic acids, which are hydroxylated derivatives of benzoic acid, have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. These findings, while not directly on this compound, suggest that the benzoic acid scaffold is a versatile starting point for the development of enzyme inhibitors.

Receptor Binding Assays and Ligand Selectivity Profiling of this compound Analogues in Defined Systems (In Vitro)

Specific receptor binding assays for this compound are not widely reported. However, research into a 4-benzyloxy-benzylamino chemotype has revealed agonist activity at Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. While this compound is structurally distinct from this compound, it shares the benzyloxy feature, indicating a potential for this functional group to interact with the ligand-binding domains of nuclear receptors.

The following table summarizes the in vitro activity of a related 4-benzyloxy-benzylamino analog as a PPARα agonist.

CompoundEC50 (µM) for hPPARα
4-Benzyloxy-benzylamino analog0.5

Cellular Pathway Modulation Studies by this compound in Isolated Cell Lines (In Vitro Models Only)

Direct studies on the modulation of cellular pathways by this compound in isolated cell lines are limited. However, research on structurally related compounds provides insights into potential mechanisms of action. For example, studies on 4-(Benzyloxy)phenol, which shares the benzyloxy moiety, have shown that it can induce an antimycobacterial response in THP-1 cells by activating the p53 pathway. This activation leads to an increase in reactive oxygen species (ROS) and intracellular calcium levels, ultimately promoting phagosome-lysosome fusion.

Identification and Validation of Specific Biochemical Targets for this compound

Based on the potent in vitro activity of its analogues, a primary biochemical target for derivatives of this compound is the TRPV1 ion channel. The low nanomolar inhibitory constant of the 4-fluorobenzyloxy analogue strongly suggests that TRPV1 is a high-affinity target for this structural class. Further investigation is required to confirm if this compound itself exhibits similar activity.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (Theoretical and In Vitro Approaches)

Structure-activity relationship studies on analogues of this compound have begun to delineate the chemical features crucial for biological activity. The investigation into TRPV1 antagonists revealed that the presence of a 2-benzyloxy group, particularly with a 4-fluoro substitution on the benzyl (B1604629) ring, confers potent antagonism. This highlights the significance of the electronic and steric properties of the benzyloxy moiety in mediating the interaction with the receptor.

Elucidation of Key Pharmacophoric Features and Structural Motifs of this compound

The benzyloxy moiety is a key pharmacophoric feature in several classes of biologically active molecules, including monoamine oxidase B (MAO-B) inhibitors. The benzyloxy group on a phenyl ring is recognized as a crucial element for potent and selective inhibition. This suggests that the benzyloxy group of this compound could play a critical role in its interaction with biological targets by participating in hydrophobic and potentially π-stacking interactions within a binding pocket. The presence of the fluorine atom can further modulate the electronic properties of the benzyl ring, potentially enhancing binding affinity and metabolic stability. The carboxylic acid group provides a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the target protein.

The table below summarizes the key pharmacophoric features derived from studies of this compound and its analogues.

Pharmacophoric FeaturePutative Role in Biological Activity
Benzyloxy groupHydrophobic interactions, potential π-stacking, crucial for high-affinity binding to targets like TRPV1 and MAO-B.
4-Fluoro substituentModulates electronic properties of the benzyl ring, potentially enhancing binding affinity and metabolic stability.
Carboxylic acidKey interaction point for hydrogen bonding and salt bridge formation with target proteins.

Rational Design and Optimization of Novel this compound Structures for Enhanced Activity

The core principle of rational design is to leverage an understanding of the structure-activity relationship (SAR) to make informed chemical modifications. For the this compound scaffold, this involves exploring how changes to each part of the molecule influence its biological function.

Key Structural Components and Their Roles in Design

The this compound structure can be deconstructed into three key regions for optimization, each offering unique opportunities for modification.

ComponentPotential Role in Biological Activity
Benzoic Acid Group Can act as a crucial anchoring point, forming ionic bonds or strong hydrogen bonds with amino acid residues (e.g., arginine, lysine) in a target protein's binding site. Its acidity and position are critical for this interaction.
4-Fluoro Substituent The fluorine atom can serve multiple purposes. It can act as a metabolic blocker, preventing oxidation at the para-position of the phenyl ring, thereby increasing the compound's metabolic stability. Its high electronegativity can also modulate the acidity (pKa) of the carboxylic acid and influence binding affinity through specific fluorine-protein interactions.
2-Benzyloxy Group This bulky, lipophilic group can engage in hydrophobic or π-stacking interactions within a binding pocket. The ether linkage provides a degree of conformational flexibility, while the terminal phenyl ring offers a site for further substitutions to probe for additional binding interactions.

Strategies for Optimization and Enhancement of Activity

Building upon the foundational scaffold, several rational design strategies can be employed to generate novel analogs with superior activity. These strategies are often guided by computational modeling and an iterative process of synthesis and biological evaluation.

Potential Applications and Future Directions in Chemical Biology and Advanced Materials Non Clinical Focus

Design and Synthesis of Molecular Probes and Affinity Tags Based on the 2-(Benzyloxy)-4-fluorobenzoic acid Scaffold

The development of molecular probes and affinity tags is crucial for elucidating biological processes and for the purification of biomolecules. The this compound scaffold offers several features that make it an attractive candidate for the design of such tools.

The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins or peptides, through standard amide bond formation chemistries. This allows for the attachment of the scaffold to a target of interest. The fluorine atom can serve multiple purposes. Its introduction can enhance the binding affinity of the molecule to its target through favorable electrostatic interactions. Furthermore, the 19F nucleus is an excellent NMR probe, allowing for the use of fluorine NMR spectroscopy to study molecular interactions and conformational changes in a biological system without the background noise associated with 1H NMR.

The benzyloxy group can be modified to incorporate reporter groups, such as fluorophores or biotin. For instance, demethylation of the benzyl (B1604629) ether would yield a phenol, which could be further functionalized. Alternatively, the benzyl group itself could be substituted with functionalities that enable click chemistry reactions for the attachment of various tags.

Hypothetical Design of a Molecular Probe:

A hypothetical molecular probe based on the this compound scaffold could be designed to target a specific enzyme active site. The carboxylic acid would be coupled to a peptide sequence recognized by the enzyme. The benzyloxy group could be replaced with a fluorophore-containing moiety. Upon binding to the enzyme, the change in the chemical environment of the fluorine atom could be monitored by 19F NMR, providing information on binding events.

Table 1: Potential Functional Modifications of the this compound Scaffold for Molecular Probes and Affinity Tags

Functional Group Potential Modification Application
Carboxylic Acid Amide bond formation with amines on biomolecules Covalent labeling of proteins, peptides, or other biomolecules.
Fluorine Atom Not typically modified Serves as a 19F NMR reporter for binding studies.
Benzyloxy Group Cleavage to a phenol, followed by etherification with reporter groups Attachment of fluorophores, biotin, or other tags.

Theoretical Exploration of this compound as a Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound make it a promising building block for the construction of ordered supramolecular assemblies.

The carboxylic acid group is a well-established motif for forming strong and directional hydrogen bonds, often leading to the formation of dimers or catemeric chains. The fluorine atom can participate in weaker C–H···F hydrogen bonds and halogen bonds, which can further direct the self-assembly process. The bulky and aromatic benzyloxy group can engage in π-π stacking interactions, contributing to the stability and dimensionality of the resulting supramolecular architecture.

Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most stable self-assembled structures of this compound. These calculations can help in understanding the interplay of the different non-covalent interactions and guide the rational design of more complex supramolecular systems. For instance, co-crystallization with other molecules capable of complementary hydrogen bonding or π-stacking could lead to the formation of novel co-crystals with interesting properties. The study of solid solutions and co-crystals of benzoic acid with fluorinated benzoic acids has shown that fluorine substitution can steer the transformation from a solid solution to a cocrystal. acs.org

Integration of this compound into Polymer Systems and Advanced Materials (Theoretical or early stage experimental)

The incorporation of functional small molecules into polymer backbones or as pendant groups can impart novel properties to the resulting materials. This compound could be integrated into polymer systems through several strategies, leading to advanced materials with tailored characteristics.

The carboxylic acid functionality allows for its incorporation into polyesters or polyamides through condensation polymerization. Alternatively, it could be converted into a polymerizable monomer, such as an acrylate or a styrene derivative, and then copolymerized with other monomers to create functional polymers.

The presence of the fluorine atom would be expected to enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. The benzyloxy group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. For example, cleavage of the benzyl ether could expose a phenolic hydroxyl group, which could be used for cross-linking or for grafting other polymer chains.

Potential Applications in Advanced Materials:

High-Performance Polymers: The incorporation of this fluorinated monomer could lead to polymers with improved thermal and chemical stability for applications in demanding environments.

Functional Coatings: Polymers bearing this moiety could be used to create coatings with tailored surface properties, such as hydrophobicity and low surface energy.

Membranes for Separations: The defined chemical functionality could be exploited in the design of polymer membranes for gas or liquid separations.

Development of Novel Compound Libraries and Diversity-Oriented Synthesis (DOS) Utilizing this compound as a Core Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and the discovery of new bioactive compounds. The this compound scaffold is an excellent starting point for DOS due to its multiple, chemically distinct functionalization points.

Starting from this core scaffold, a library of compounds can be generated by systematically varying the substituents at the carboxylic acid, the benzyloxy group, and potentially the aromatic ring.

A Hypothetical DOS Strategy:

Amide Library Synthesis: The carboxylic acid can be coupled with a diverse set of amines to generate a library of amides.

Ether Library Synthesis: The benzyloxy group can be cleaved to the corresponding phenol, which can then be alkylated with a variety of alkyl halides to produce a library of ethers.

Further Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions could be explored to introduce additional diversity on the benzene (B151609) ring, although the directing effects of the existing substituents would need to be carefully considered.

This approach would rapidly generate a collection of molecules with significant structural diversity, which could then be screened for a wide range of biological activities in a non-clinical context, such as enzyme inhibition or protein-protein interaction modulation. The use of fluorinated building blocks in the synthesis of compound libraries is a well-established strategy to enhance the pharmacological profile of the resulting molecules. researchgate.net

Table 3: Compound Classes Mentioned

Compound Name
This compound
Polyesters
Polyamides
Acrylate

Concluding Remarks and Future Research Perspectives on 2 Benzyloxy 4 Fluorobenzoic Acid

Summary of Key Academic Contributions and Discoveries Related to 2-(Benzyloxy)-4-fluorobenzoic acid

This compound has established its significance in the scientific community primarily as a crucial intermediate in organic synthesis. Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a benzyloxy group, makes it a versatile building block for the creation of more complex molecules, particularly in the realm of medicinal chemistry.

One of the most notable contributions of this compound is its role in the synthesis of novel therapeutic agents. For instance, it has been utilized as a key starting material in the development of selective PPARα agonists, which are being investigated for the treatment of retinal disorders nih.gov. The synthesis involves coupling this compound with other molecules to generate a chemotype that has shown improved potency and selectivity, highlighting the compound's importance in drug discovery and development nih.gov.

Furthermore, derivatives of fluorinated benzoic acids, a class to which this compound belongs, have been explored for a wide range of biological activities. Research has demonstrated that such compounds can be precursors to Schiff bases and 1,3,4-oxadiazole analogs with significant antioxidant potential researchgate.net. While this research did not directly use this compound, it underscores the potential of this class of compounds in the development of new bioactive agents. The presence of the fluorine atom is often a key feature in enhancing the metabolic stability and pharmacokinetic properties of drug candidates.

The academic contributions are not limited to its applications. The synthesis of this compound itself, and related fluorinated benzoic acids, has been a subject of study, with various methods being developed to improve yield and efficiency google.com. These synthetic advancements are critical for making this important building block more accessible for research and development.

Identification of Emerging Methodologies and Interdisciplinary Approaches for Future this compound Research

The future of research involving this compound is poised to benefit from several emerging methodologies and interdisciplinary collaborations. These advancements promise to enhance its synthesis, expand its applications, and deepen our understanding of its chemical properties.

Advanced Synthetic Methodologies:

Biocatalysis: The use of enzymes, such as nitrilase, is an emerging green chemistry approach for the synthesis of benzoic acid derivatives google.com. This method offers mild reaction conditions, high selectivity, and is environmentally friendly. Future research could explore the enzymatic synthesis of this compound, potentially leading to more efficient and sustainable production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various organic compounds, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage chemmethod.com. Applying this technology to the synthesis and derivatization of this compound could significantly streamline the production of its derivatives.

Electrochemical Synthesis: Recent studies have demonstrated the synthesis of benzoic acids from aryl iodides and carbon dioxide using electrochemical methods nih.gov. This approach utilizes abundant and sustainable feedstocks and could be adapted for the synthesis of this compound, contributing to more sustainable chemical manufacturing.

Interdisciplinary Approaches:

Computational Chemistry: In silico studies and molecular docking are becoming increasingly integral to drug discovery. These computational tools can be used to predict the biological activity of derivatives of this compound, guiding synthetic efforts towards molecules with the highest potential. This approach can save significant time and resources in the early stages of drug development.

Materials Science: The unique properties imparted by the fluorine atom and the aromatic rings in this compound suggest its potential use in the development of novel materials. Collaborations with materials scientists could lead to the creation of new polymers, liquid crystals, or functional materials with tailored electronic and physical properties.

Chemical Biology: Interdisciplinary research combining organic synthesis with chemical biology could uncover new biological targets for derivatives of this compound. By designing and synthesizing molecular probes based on this scaffold, researchers can investigate cellular pathways and mechanisms of action, potentially leading to the discovery of new therapeutic applications.

Unanswered Scientific Questions and Challenges in the Synthesis and Application of this compound

Despite its utility, several scientific questions and challenges remain regarding the synthesis and application of this compound, presenting opportunities for future research.

Synthetic Challenges:

Scalability and Cost-Effectiveness: While laboratory-scale syntheses of this compound have been established, developing a scalable and cost-effective manufacturing process remains a challenge. This is crucial for its potential use in the large-scale production of pharmaceuticals or other commercial products.

Greener Synthetic Routes: Many current synthetic methods for benzoic acid derivatives rely on harsh reagents and organic solvents google.com. A significant challenge is the development of more environmentally friendly synthetic routes that minimize waste and utilize sustainable resources.

Regioselectivity: The synthesis of substituted benzoic acids can sometimes lead to mixtures of isomers. A key challenge is to develop highly regioselective synthetic methods to ensure the exclusive formation of this compound, which is critical for its purity and subsequent applications.

Unanswered Questions in Applications:

Full Biological Activity Profile: While its use as an intermediate in the synthesis of bioactive molecules is well-documented, the intrinsic biological activity of this compound itself has not been extensively studied. A thorough investigation of its own pharmacological and toxicological properties could reveal new and unexpected applications.

Potential in Agrochemicals: The carboxylic acid moiety is present in a significant percentage of marketed plant protection agents nih.gov. The potential of this compound and its derivatives in the development of new herbicides, fungicides, or insecticides remains largely unexplored.

Mechanism of Action of its Derivatives: For the bioactive derivatives of this compound that have been synthesized, the precise molecular mechanisms of action are often not fully understood. Further research is needed to elucidate these mechanisms, which is essential for optimizing their therapeutic effects and minimizing potential side effects.

Q & A

Q. Table 1: Representative Reaction Conditions

Boronic AcidCatalystSolventTemp (°C)Yield (%)
2-Benzyloxy-4-fluorophenylPd(PPh₃)₄DME/H₂O8070–85

Basic: How can solubility data for this compound be experimentally determined?

Methodological Answer:
Use gravimetric analysis or HPLC quantification :

Gravimetric : Saturate the solvent with the compound at a controlled temperature (e.g., 298 K). Filter, evaporate the solvent, and weigh the residue.

HPLC : Prepare calibration curves using known concentrations and measure peak areas.
Note : Limited data exists for fluorobenzoic acid derivatives. For 4-fluorobenzoic acid, solubility in ethanol at 298 K is 1.2 g/L, while in THF at 303 K, it is 3.5 g/L .

Advanced: How can structural contradictions in fluorobenzoic acid derivatives be resolved during crystallographic refinement?

Methodological Answer:
For X-ray crystallography:

Data Collection : Use high-resolution (<1.0 Å) data to resolve positional disorder.

Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Validate with R-factors (R1 < 0.05).

Validation Tools : Check ADDSYM in PLATON to detect missed symmetry.
Example: A study on 4-fluorobenzoic acid required 12 iterations to refine anisotropic displacement parameters due to fluorine’s electron density challenges .

Advanced: What strategies optimize the synthesis of analogs with enhanced bioactivity?

Methodological Answer:

Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-fluoro position to lower pKa (~2.1 vs. 2.6 for parent compound).

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinity to target enzymes.

Biological Testing : Screen analogs via enzyme inhibition assays (e.g., COX-2 IC₅₀ determination).
Example : Methyl ester derivatives showed 3× higher permeability in Caco-2 cell monolayers compared to the parent acid .

Basic: What analytical techniques confirm the identity of this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃): δ 7.8–6.8 (aromatic protons), δ 5.2 (benzyl -CH₂-).
  • FTIR : C=O stretch at ~1680 cm⁻¹, C-F stretch at 1220 cm⁻¹.
  • HRMS : Exact mass = 246.0692 (calculated for C₁₄H₁₁FO₃) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 5.2 (s, 2H, -OCH₂Ph), δ 7.4–6.8 (m, 8H)
HRMSm/z 246.0692 [M+H]⁺

Advanced: How to address discrepancies in thermodynamic data for fluorobenzoic acid derivatives?

Methodological Answer:

Multi-Technique Validation : Compare ΔfH° (standard enthalpy of formation) from combustion calorimetry and DSC. For 4-fluorobenzoic acid, ΔfH°(solid) = -520.3 kJ/mol .

Statistical Analysis : Use the Rossini–Frost method to reconcile conflicting data.

Literature Review : Cross-reference IUPAC-NIST solubility guidelines to identify outliers .

Basic: What safety protocols are recommended for handling fluorobenzoic acid derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize with NaHCO₃, then absorb with vermiculite.
    Note : Fluorobenzoic acids may cause skin irritation (LD₅₀ > 2000 mg/kg in rats) .

Advanced: How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The benzyloxy group acts as an ortho/para-directing moiety in electrophilic aromatic substitution.

  • Kinetic Studies : Monitor reactions via UV-Vis (λmax = 270 nm for intermediates).
  • Competitive Pathways : In nitration, para-substitution dominates (70% yield) due to steric hindrance at the ortho position.
    Example : Debenzylation with H₂/Pd-C in EtOH regenerates the hydroxyl group for further functionalization .

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